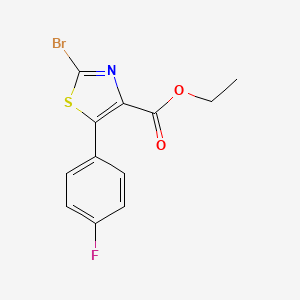
Ethyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Vorbereitungsmethoden
The synthesis of Ethyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate typically involves the reaction of 4-fluoroaniline with bromine to form 4-bromo-4-fluoroaniline. This intermediate is then reacted with ethyl 2-bromo-4-oxobutanoate in the presence of a base to form the desired thiazole compound . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile.
Analyse Chemischer Reaktionen
Ethyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Ethyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and proteins, inhibiting their activity and leading to antimicrobial or antitumor effects . The presence of bromine and fluorine atoms enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate: This compound has similar biological activities but differs in the presence of a trifluoromethyl group instead of a fluorophenyl group.
Ethyl 4-(4-bromophenyl)-2-(4-fluorophenyl)thiazole-5-carboxylate: This compound has a different substitution pattern on the thiazole ring, leading to variations in its biological activities.
Eigenschaften
Molekularformel |
C12H9BrFNO2S |
|---|---|
Molekulargewicht |
330.17 g/mol |
IUPAC-Name |
ethyl 2-bromo-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H9BrFNO2S/c1-2-17-11(16)9-10(18-12(13)15-9)7-3-5-8(14)6-4-7/h3-6H,2H2,1H3 |
InChI-Schlüssel |
JHFYKNWXKMTRLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=N1)Br)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


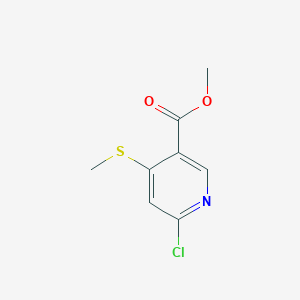
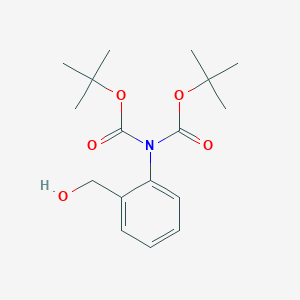
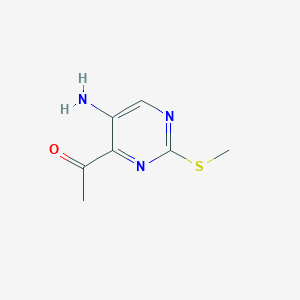
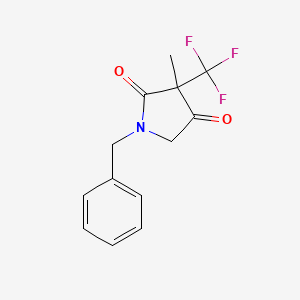

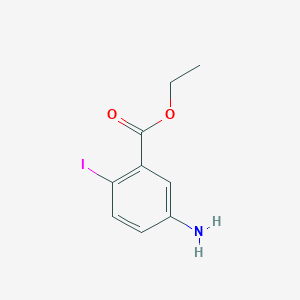
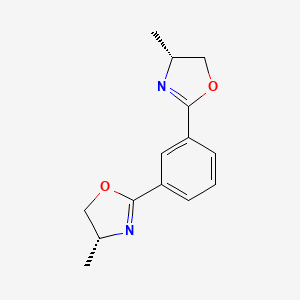
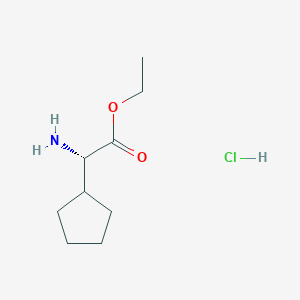
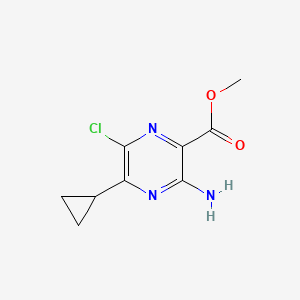


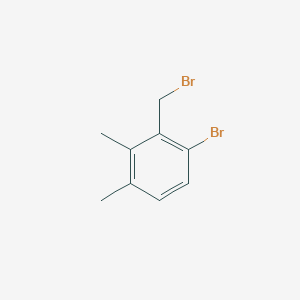

![5-Hydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B13657353.png)
